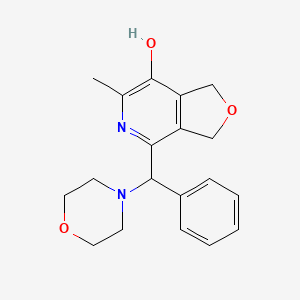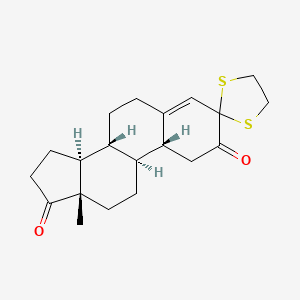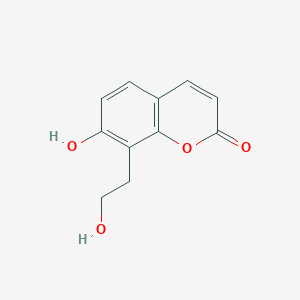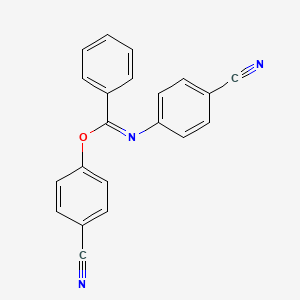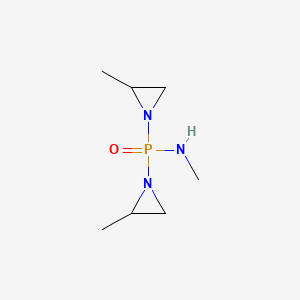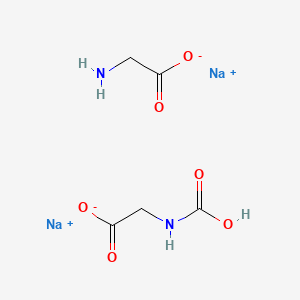
Einecs 302-746-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Di-Sodium Glycine Carbonate can be synthesized through several methods:
Dissolving Diglycine in Sodium Bicarbonate Solution: This method involves dissolving diglycine in a sodium bicarbonate solution and heating the mixture to evaporate the water.
Reaction with Sodium Carbonate: Another method involves reacting diglycine with sodium carbonate.
These methods are commonly used in both laboratory and industrial settings to produce Di-Sodium Glycine Carbonate efficiently.
Chemical Reactions Analysis
Di-Sodium Glycine Carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Di-Sodium Glycine Carbonate can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Di-Sodium Glycine Carbonate has a wide range of scientific research applications:
Chemistry: It is used as a buffer and pH regulator in various chemical reactions.
Biology: In biological research, it is used to study enzyme activities and protein interactions.
Medicine: This compound is used in pharmaceutical formulations for its buffering and stabilizing properties.
Mechanism of Action
The mechanism of action of Di-Sodium Glycine Carbonate involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This buffering action is crucial in various biochemical and industrial processes. The compound interacts with hydrogen ions, either accepting or donating them to stabilize the pH.
Comparison with Similar Compounds
Di-Sodium Glycine Carbonate can be compared with other similar compounds such as:
Sodium Bicarbonate:
Sodium Carbonate: While both are used in industrial applications, Di-Sodium Glycine Carbonate is more commonly used in biological and medical research.
These comparisons highlight the unique properties and applications of Di-Sodium Glycine Carbonate, making it a versatile compound in various fields.
Properties
CAS No. |
94133-82-1 |
|---|---|
Molecular Formula |
C5H8N2Na2O6 |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
disodium;2-aminoacetate;2-(carboxyamino)acetate |
InChI |
InChI=1S/C3H5NO4.C2H5NO2.2Na/c5-2(6)1-4-3(7)8;3-1-2(4)5;;/h4H,1H2,(H,5,6)(H,7,8);1,3H2,(H,4,5);;/q;;2*+1/p-2 |
InChI Key |
QOPKDDQKJFVLAZ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])NC(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


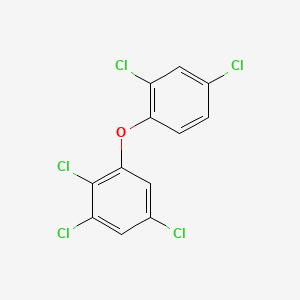
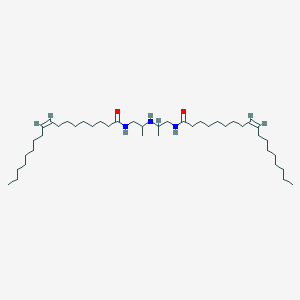
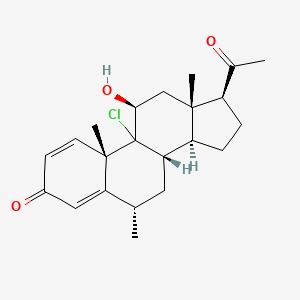
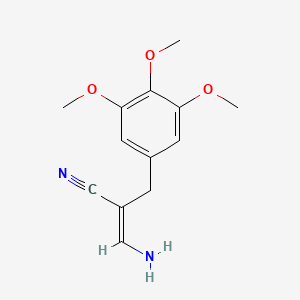
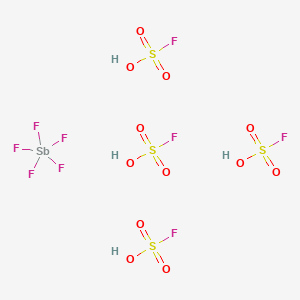
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)
